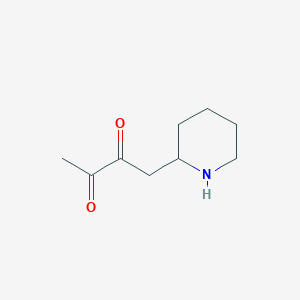

1-(Piperidin-2-yl)butane-2,3-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15NO2 |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

1-piperidin-2-ylbutane-2,3-dione |

InChI |

InChI=1S/C9H15NO2/c1-7(11)9(12)6-8-4-2-3-5-10-8/h8,10H,2-6H2,1H3 |

InChI Key |

XVDZDVFNCGLNPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=O)CC1CCCCN1 |

Origin of Product |

United States |

Establishing a Research Framework for 1 Piperidin 2 Yl Butane 2,3 Dione

While specific research on 1-(Piperidin-2-yl)butane-2,3-dione is not prominent in the available literature, its chemical framework can be contextualized by examining related structures and the interplay of its constituent functional groups. The synthesis of such a molecule would likely involve the coupling of a suitable piperidine (B6355638) derivative with a butane-2,3-dione precursor or a synthetic equivalent.

The presence of both a nucleophilic secondary amine within the piperidine ring (if N-unsubstituted) and the electrophilic dicarbonyl unit suggests the potential for intramolecular reactions or the use of protecting group strategies during its synthesis. The 2-substitution on the piperidine ring introduces a chiral center, meaning the compound can exist as enantiomers, which could have different biological activities.

The combination of the biologically significant piperidine scaffold with the reactive vicinal diketone functionality suggests that this compound could serve as a versatile intermediate in the synthesis of novel heterocyclic compounds. The diketone moiety could be a handle for further chemical transformations, allowing for the construction of more elaborate molecular architectures built upon the piperidine framework. Research into molecules with similar juxtapositions of amine and dicarbonyl functionalities is ongoing and aims to explore their potential in areas such as medicinal chemistry and materials science.

Computational and Theoretical Investigations of 1 Piperidin 2 Yl Butane 2,3 Dione

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about molecular geometry, electronic structure, and other physicochemical properties.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density.

A typical DFT study of a piperidine (B6355638) derivative involves selecting a functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals. For instance, in a study of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, the B3LYP functional with a 6-311G(d,p) basis set was employed to determine the molecule's electronic properties. osi.lvwikipedia.org

Molecular Geometry Optimization: The first step in most computational studies is to find the equilibrium geometry of the molecule, which corresponds to the minimum energy structure on the potential energy surface. This is achieved through an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a stationary point is reached.

Electronic Properties: Once the geometry is optimized, a wealth of electronic properties can be calculated. Key among these are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. osi.lv A smaller gap generally implies higher reactivity. osi.lv

Other electronic properties that can be derived from DFT calculations include:

Electron Affinity (A): The energy released when an electron is added to a neutral molecule.

Ionization Potential (I): The energy required to remove an electron from a neutral molecule.

Electronegativity (χ): A measure of an atom's ability to attract shared electrons.

Hardness (η) and Softness (σ): Measures of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

These parameters provide a quantitative basis for understanding and predicting the chemical behavior of the molecule.

| Parameter | Value | Description |

|---|---|---|

| Ionization Potential (I) | - | Energy required to remove an electron. |

| Electron Affinity (A) | - | Energy released upon adding an electron. |

| Hardness (η) | - | Resistance to change in electron distribution. |

| Softness (σ) | - | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | - | Ability to attract electrons. |

| Electrophilicity Index (ω) | - | Propensity to act as an electrophile. |

Data for the specific analogue is not fully available in the provided search results, hence the placeholder values. The table structure is representative of typical DFT output.

Ab Initio Methods for High-Accuracy Predictions of Molecular Parameters

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. These methods provide a systematic way to approach the exact solution of the Schrödinger equation.

Hartree-Fock (HF) Theory: The simplest ab initio method is Hartree-Fock theory. It approximates the many-electron wavefunction as a single Slater determinant, which accounts for the Pauli exclusion principle. libretexts.orgyoutube.com In the HF method, each electron moves in an average field created by all other electrons, thus neglecting the instantaneous electron-electron correlation. youtube.com While HF calculations can provide good initial estimates of molecular geometry and electronic properties, they are often not accurate enough for quantitative predictions. nih.govresearchgate.net

Post-Hartree-Fock Methods: To improve upon the HF approximation, post-Hartree-Fock methods have been developed to include electron correlation. One of the most common is Møller-Plesset perturbation theory (MP) . wikipedia.orgnumberanalytics.comsmu.edu MP theory treats the electron correlation as a perturbation to the HF Hamiltonian. Second-order Møller-Plesset theory (MP2) is a popular choice that often provides a significant improvement in accuracy over HF with a manageable increase in computational cost. numberanalytics.comq-chem.com Higher-order MP methods (MP3, MP4) exist but are more computationally demanding. wikipedia.orgq-chem.com

Another powerful set of post-Hartree-Fock methods is Coupled Cluster (CC) theory . wikipedia.orgq-chem.comq-chem.com CC methods construct the multi-electron wavefunction using an exponential cluster operator, which provides a more accurate description of electron correlation. wikipedia.org The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is often considered the "gold standard" in computational chemistry for its high accuracy in predicting molecular energies and properties for small to medium-sized molecules. wikipedia.orgnih.gov

In a study on piperidine and its chloro-substituted derivatives, both RHF/6-31G(d) and MP2/6-31G(d) levels of theory were used to investigate their electronic and spatial structures. osi.lv Such calculations can provide highly accurate molecular parameters like bond lengths, bond angles, and dihedral angles.

| Method | Abbreviation | Key Features | Computational Cost Scaling (N = number of basis functions) |

|---|---|---|---|

| Hartree-Fock | HF | Neglects electron correlation. Good starting point. libretexts.orgyoutube.com | ~N⁴ |

| Møller-Plesset Perturbation Theory (2nd order) | MP2 | Includes electron correlation via perturbation theory. wikipedia.orgnumberanalytics.comq-chem.com | ~N⁵ |

| Coupled Cluster (Singles, Doubles, perturbative Triples) | CCSD(T) | "Gold standard" for high accuracy. wikipedia.orgnih.gov | ~N⁷ |

Conformational Analysis and Energy Landscapes

The flexibility of the piperidine ring and the rotational freedom of the butane-2,3-dione side chain in 1-(Piperidin-2-yl)butane-2,3-dione give rise to a complex conformational landscape.

Potential Energy Surface Mapping for Rotamers and Ring Conformations

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. However, for a 2-substituted piperidine, the substituent can be in either an axial or equatorial position. These two chair conformations are in equilibrium, and their relative energies determine the preferred conformation.

Furthermore, rotation around the single bonds in the butane-2,3-dione side chain leads to different rotamers (rotational isomers). A comprehensive conformational analysis involves mapping the potential energy surface (PES) . This is done by systematically changing the key dihedral angles of the molecule and calculating the energy at each point. The resulting PES reveals the low-energy conformers (local minima) and the energy barriers (saddle points) that separate them.

For example, in a study of 2-substituted piperazines, which are structurally similar to 2-substituted piperidines, the axial conformation was found to be preferred in all studied cases of 1-acyl and 1-aryl derivatives. researchgate.net

Influence of Intramolecular Interactions on Preferred Conformations

The relative stability of different conformers is governed by a delicate balance of various intramolecular interactions, including:

Steric Hindrance: Repulsive interactions that occur when non-bonded atoms are forced too close to each other. In a 2-substituted piperidine, a bulky substituent in the axial position can lead to destabilizing 1,3-diaxial interactions with the axial hydrogens on carbons 4 and 6.

Torsional Strain: Strain that arises from the eclipsing of bonds on adjacent atoms. The chair conformation of the piperidine ring minimizes this strain.

Intramolecular Hydrogen Bonding: Attractive interactions between a hydrogen atom covalently bonded to an electronegative atom (like N-H or O-H) and another nearby electronegative atom (like the oxygen of a carbonyl group).

In the case of this compound, a hydrogen bond could potentially form between the N-H proton of the piperidine ring and one of the carbonyl oxygens of the butane-2,3-dione side chain. Such an interaction would significantly stabilize the conformer that allows for this bond to form. For instance, in a study of ether-linked 2-substituted piperazines, the axial conformation was found to be further stabilized by an intramolecular hydrogen bond. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For a molecule like this compound, which contains a nucleophilic secondary amine and electrophilic carbonyl groups, a variety of reactions can be envisioned.

DFT calculations can be used to map the entire reaction pathway, from reactants to products, through any intermediates and transition states. A study on the reaction of 2-ethoxy-3,5-dinitropyridine (B100253) with piperidine provides a good example of this approach. nih.gov In this study, DFT was used to investigate the nucleophilic aromatic substitution (SNAr) mechanism. nih.gov The calculations provided insights into the electronic structure, transition states, and activation barriers of the reaction. nih.gov

The key steps in computationally elucidating a reaction mechanism are:

Locating Stationary Points: This involves optimizing the geometries of the reactants, products, and any proposed intermediates and transition states.

Transition State Search: Finding the transition state (the highest energy point along the reaction coordinate) is crucial. This is a first-order saddle point on the PES.

Frequency Analysis: Performing a frequency calculation at each stationary point confirms its nature. Reactants, products, and intermediates have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state indeed links the desired species.

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy (or activation barrier) of the reaction, which is a key determinant of the reaction rate.

By applying these techniques, one can gain a detailed, atomistic understanding of how a reaction proceeds, which is invaluable for optimizing reaction conditions and designing new chemical transformations.

Transition State Characterization for Proposed Synthetic Pathways

No published studies were identified that detail the computational characterization of transition states for the synthesis of this compound. Such an investigation would typically involve quantum mechanical calculations to identify the lowest energy pathways for its formation, for instance, through the acylation of a piperidine derivative. This would include identifying the geometry and energy of the transition state structures for the key reaction steps.

Computational Studies of Reactivity Profiles and Selectivities

There is a lack of available research on the computational analysis of the reactivity profiles and selectivities of this compound. A comprehensive study in this area would involve methods such as Density Functional Theory (DFT) to calculate molecular orbital energies (e.g., HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack. Furthermore, computational modeling could elucidate the stereoselectivity or regioselectivity of its potential reactions.

Prediction and Validation of Spectroscopic Parameters

While experimental spectroscopic data for novel compounds are often complemented by theoretical calculations, no such studies were found for this compound.

Theoretical NMR Chemical Shift Calculation and Correlation with Experimental Data

No literature is available that presents theoretical calculations of the 1H and 13C NMR chemical shifts for this compound, nor any correlation of such theoretical data with experimentally obtained spectra. A typical approach would involve using the Gauge-Including Atomic Orbital (GIAO) method at a suitable level of theory to predict the chemical shifts, which would then be compared to experimental values to confirm the structure.

Computational Vibrational Spectroscopy Simulation and Comparison with FTIR/Raman Spectra

Similarly, there are no published computational simulations of the vibrational spectra (FTIR and Raman) for this compound. Such a study would calculate the vibrational frequencies and intensities, which could then be compared with experimental spectra to aid in the assignment of vibrational modes to specific functional groups within the molecule.

Chemical Reactivity and Transformation Pathways of 1 Piperidin 2 Yl Butane 2,3 Dione

Reactions at the Vicinal Diketone Moiety

The adjacent carbonyl groups of the butane-2,3-dione segment are electrophilic and serve as the primary sites for several classes of reactions. thieme-connect.de

The electrophilic nature of the carbonyl carbons in the 1,2-diketone system renders them susceptible to attack by various nucleophiles. libretexts.orgfiveable.meopenochem.orgyoutube.com These reactions can proceed at one or both carbonyls, leading to a range of potential products. The general mechanism involves the nucleophile attacking the carbonyl carbon, which results in the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com Subsequent protonation yields the alcohol product. libretexts.org

Common nucleophilic addition reactions for 1,2-diketones are summarized in the table below.

| Nucleophile Type | Example Reagent | Potential Product with 1-(Piperidin-2-yl)butane-2,3-dione |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | 1-(Piperidin-2-yl)butane-2,3-diol or 3-hydroxy-1-(piperidin-2-yl)butan-2-one |

| Organometallic | Grignard Reagent (e.g., MeMgBr) | Tertiary alcohols, such as 2,3-dimethyl-1-(piperidin-2-yl)butane-2,3-diol |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrins, such as 2-hydroxy-2,3-dicyano-1-(piperidin-2-yl)butane |

| Amines | Primary amines (R-NH₂) | Imines at one or both carbonyls wikipedia.org |

This table is generated based on the general reactivity of 1,2-diketones.

The two contiguous carbonyl groups can react with binucleophiles to form various heterocyclic structures. A prominent example is the condensation with 1,2-diamines, such as o-phenylenediamine, to yield quinoxaline (B1680401) derivatives. jlu.edu.cnresearchgate.net This reaction is a well-established method for synthesizing substituted quinoxalines. researchgate.net The process is typically acid-catalyzed and involves the formation of imine intermediates, followed by cyclization and dehydration. wikipedia.org

| Binucleophile | Resulting Heterocycle |

| o-Phenylenediamine | Quinoxaline derivative |

| Hydrazine | Pyridazine (B1198779) derivative |

| Hydroxylamine | Dioxime derivative |

This table illustrates expected products from condensation reactions based on established reactivity patterns of 1,2-diketones.

The vicinal diketone functionality can undergo both oxidative and reductive transformations. Oxidation with strong oxidizing agents like periodic acid can lead to the cleavage of the carbon-carbon bond between the carbonyl groups, resulting in the formation of two carboxylic acid derivatives. stackexchange.comacs.org

Reduction of the diketone can yield different products depending on the reducing agent and reaction conditions. study.comfiveable.me Catalytic hydrogenation or the use of hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyls to secondary alcohols. youtube.comstudy.comfiveable.me Partial reduction can afford an α-hydroxy ketone, while complete reduction gives a 1,2-diol. organic-chemistry.org

| Reaction Type | Reagent Example | Expected Product |

| Oxidation | Periodic acid (HIO₄) | Cleavage to form piperidine-2-carboxylic acid and acetic acid |

| Reduction | Sodium borohydride (NaBH₄) | 1-(Piperidin-2-yl)butane-2,3-diol |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 1-(Piperidin-2-yl)butane-2,3-diol |

This table outlines the expected outcomes of oxidation and reduction reactions on the diketone moiety.

Reactivity Involving the Piperidine (B6355638) Nitrogen

The secondary amine in the piperidine ring is nucleophilic and basic, allowing for a variety of reactions at the nitrogen atom. researchgate.netambeed.com

The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction with alkyl halides, such as methyl iodide or benzyl bromide, typically in the presence of a base to neutralize the acid byproduct. researchgate.netchemicalforums.com This results in the formation of a tertiary amine. Palladium-catalyzed N-allylation using allylic carbonates is also a known method for introducing an allyl group. google.com

N-Acylation occurs upon treatment with acylating agents like acid chlorides (e.g., acetyl chloride) or anhydrides. mdpi.combutlerov.com This reaction forms an amide derivative of the piperidine. The presence of a base is often required to scavenge the acid generated during the reaction. mdpi.com N-acylation can influence the conformation of the piperidine ring. researchgate.net

| Reaction | Reagent Example | Product Type |

| N-Alkylation | Methyl Iodide (CH₃I) | 1-Methyl-2-(2,3-dioxobutyl)piperidine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | 1-Acetyl-2-(2,3-dioxobutyl)piperidine |

This table provides examples of N-alkylation and N-acylation reactions at the piperidine nitrogen.

The piperidine nitrogen can participate in annulation reactions, which involve the formation of a new ring fused to the existing piperidine ring. nih.govwhiterose.ac.uknih.gov These reactions often proceed via the formation of an enamine or iminium ion intermediate. nih.govstackexchange.comwikipedia.org For instance, intramolecular cyclization could potentially occur between the piperidine nitrogen and one of the carbonyl groups of the diketone moiety under specific conditions, leading to bicyclic products.

Furthermore, the piperidine moiety can be a key component in intermolecular annulation strategies. For example, a palladium-catalyzed annulation can be used to construct fused piperidine systems. whiterose.ac.uk The specific pathways and resulting structures are highly dependent on the reaction partners and catalytic systems employed. nih.govnih.gov

Interplay Between Piperidine and Diketone Functionalities

The chemical behavior of this compound is governed by the proximate arrangement of a secondary amine within the piperidine ring and a vicinal diketone moiety. This unique structural arrangement facilitates a complex interplay between the nucleophilic nitrogen of the piperidine and the electrophilic carbonyl carbons of the diketone. The lone pair of electrons on the nitrogen atom can readily interact with the electron-deficient carbonyl groups, leading to a variety of intramolecular transformations. The reactivity is further influenced by the conformational flexibility of the six-membered piperidine ring and the relative orientation of the butane-2,3-dione substituent.

Intramolecular Cyclization Pathways Influenced by Both Moieties

The presence of both a nucleophilic amine and electrophilic carbonyl groups within the same molecule creates a high propensity for intramolecular cyclization reactions. These pathways are typically influenced by reaction conditions such as pH, temperature, and the presence of catalysts. The initial step in many of these transformations is the nucleophilic attack of the piperidine nitrogen on one of the carbonyl carbons.

Under acidic conditions, protonation of a carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating the attack by the piperidine nitrogen. This can lead to the formation of a cyclic hemiaminal intermediate. Subsequent dehydration of this intermediate can result in the formation of a stable, fused heterocyclic system, such as a tetrahydropyrrolo[1,2-a]pyrazine derivative. The specific isomer formed would depend on which of the two carbonyl groups is preferentially attacked.

Alternatively, under basic conditions, while the nucleophilicity of the amine is preserved, the reaction may proceed through different intermediates. The potential for enolate formation at the alpha-carbon of the diketone could also lead to alternative cyclization and condensation pathways.

Below is a table outlining potential intramolecular cyclization pathways for this compound under different hypothetical conditions.

| Reaction Condition | Proposed Pathway | Key Intermediate | Potential Final Product |

| Mild Acid (e.g., p-TsOH) | Nucleophilic attack of piperidine N on C2-carbonyl, followed by dehydration. | Cyclic Hemiaminal | Fused Dihydropyrrolo[1,2-a]pyrazin-one |

| Mild Acid (e.g., p-TsOH) | Nucleophilic attack of piperidine N on C3-carbonyl, followed by dehydration. | Cyclic Hemiaminal | Fused Dihydropyrrolo[1,2-a]pyrazin-one isomer |

| Strong Base (e.g., NaH) | Enolate formation followed by intramolecular aldol-type reaction. | Bicyclic Alkoxide | Fused Bicyclic Lactam |

| Thermal Conditions | Condensation with elimination of water. | Iminium Ion | Fused Pyrrolopyrazine derivative |

Neighboring Group Effects on Reactivity and Selectivity

Neighboring group participation (NGP) is a significant factor in the reactivity of this compound. wikipedia.orgdalalinstitute.comlibretexts.org The piperidine ring, and specifically its nitrogen atom, can act as an internal nucleophile, influencing the rate and stereochemical outcome of reactions occurring at the diketone moiety. wikipedia.orgdalalinstitute.com This phenomenon, also known as anchimeric assistance, can lead to reaction rates that are significantly higher than those of similar compounds lacking the participating group. wikipedia.org

The lone pair of the piperidine nitrogen can attack an electrophilic center within the diketone side chain, forming a transient cyclic intermediate, typically a five- or six-membered ring. This intermediate can then be attacked by an external nucleophile. This two-step process, involving two consecutive SN2-like inversions, often results in the net retention of configuration at a chiral center.

For instance, in a reaction involving a nucleophilic substitution at the carbon adjacent to the piperidine ring (C1 of the butane chain, if it were a leaving group), the piperidine nitrogen could attack this carbon to form a bicyclic quinolizidinium-type intermediate. An external nucleophile would then attack this strained intermediate, leading to the final product with a specific stereochemistry.

The neighboring group effects of the piperidine moiety on the diketone's reactivity are summarized in the table below.

| Reaction Type | Participating Group | Proposed Intermediate | Effect on Reactivity | Effect on Selectivity |

| Nucleophilic Substitution at C1 | Piperidine Nitrogen | Bicyclic Quinolizidinium ion | Rate acceleration | High stereoselectivity (retention of configuration) |

| Reaction at C2-carbonyl | Piperidine Nitrogen | Cyclic Aminal/Hemiaminal | Activation of carbonyl group | Directs attack of external nucleophiles |

| Reaction at C3-carbonyl | Piperidine Nitrogen | Cyclic Hemiaminal | Potential for rearrangement reactions | Influences regioselectivity of nucleophilic attack |

Advanced Methodologies for Structural Modification and Functionalization

Selective Derivatization at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a prime site for derivatization. Its nucleophilicity and the presence of a replaceable hydrogen atom allow for a variety of modifications, including N-alkylation and N-acylation. The primary challenge lies in performing these reactions without inducing unwanted side reactions at the reactive diketone group.

N-Alkylation: The introduction of alkyl groups to the piperidine nitrogen can be achieved under various conditions. Reductive amination, a common method for forming C-N bonds, can be employed. mdpi.com This typically involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced. However, the presence of the diketone in the target molecule requires careful selection of reducing agents to avoid concomitant reduction of the carbonyls. Milder reducing agents are preferred. Another approach is direct alkylation using alkyl halides. The success of this method often depends on the choice of base and solvent to control reactivity and prevent quaternization of the nitrogen atom. researchgate.net

N-Acylation: Acylation of the piperidine nitrogen is a robust method for introducing a range of functional groups. This can be accomplished using acyl chlorides, anhydrides, or activated esters. A particularly useful derivatization is the introduction of a tert-butyloxycarbonyl (Boc) protecting group, which can modulate the electronic properties of the nitrogen and facilitate subsequent reactions at other positions of the molecule. nih.govresearchgate.net The selection of a suitable catalyst is crucial for achieving high yields and selectivity in these transformations. acs.org

| Reaction Type | Reagent Class | Potential Reagents | Expected Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Benzyl bromide, Methyl iodide | 1-(1-Alkyl-piperidin-2-yl)butane-2,3-dione |

| N-Acylation | Acyl Chlorides/Anhydrides | Acetyl chloride, Di-tert-butyl dicarbonate (B1257347) (Boc)2O | 1-(1-Acyl-piperidin-2-yl)butane-2,3-dione |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Benzaldehyde + Sodium triacetoxyborohydride | 1-(1-Benzyl-piperidin-2-yl)butane-2,3-dione |

Selective Modification of the Diketone Carbonyl Groups

The α-diketone moiety is a highly reactive functional group capable of undergoing a wide array of chemical transformations. Key modifications include selective reduction of one or both carbonyls and condensation reactions to form new heterocyclic systems.

Selective Reduction: The reduction of the diketone can yield α-hydroxy ketones or 1,2-diols, depending on the reaction conditions and the reducing agent used. libretexts.org Reagents like sodium borohydride (B1222165) can reduce aldehydes and ketones. libretexts.org Achieving selective reduction of one carbonyl group over the other is a significant synthetic challenge that often requires chiral catalysts or enzymatic methods to control stereoselectivity. wikipedia.orgresearchgate.net Biocatalytic reductions using microorganisms like Baker's yeast have shown promise for the efficient reduction of α-diketones. acs.org

Heterocycle Formation: The diketone functional group is a valuable precursor for the synthesis of various heterocyclic compounds. Condensation with ortho-phenylenediamines, for example, can yield quinoxaline (B1680401) derivatives. Similarly, reactions with hydrazines can lead to the formation of pyridazine (B1198779) derivatives. These reactions expand the structural diversity of compounds that can be accessed from the parent molecule.

| Reaction Type | Reagent | Resulting Functional Group/Scaffold | Potential Product Class |

|---|---|---|---|

| Partial Reduction | Sodium Borohydride (controlled) | α-Hydroxy ketone | 1-(Piperidin-2-yl)-2-hydroxybutan-3-one or 1-(Piperidin-2-yl)-3-hydroxybutan-2-one |

| Full Reduction | Sodium Borohydride (excess) | 1,2-Diol | 1-(Piperidin-2-yl)butane-2,3-diol |

| Condensation | o-Phenylenediamine | Quinoxaline | 2-Methyl-3-(piperidin-2-ylmethyl)quinoxaline |

| Condensation | Hydrazine | Pyridazine | 3-Methyl-4-(piperidin-2-ylmethyl)pyridazine |

Development of Novel Reaction Conditions for Site-Specific Transformations

To overcome the challenges of selectivity in molecules with multiple reactive sites, modern synthetic chemistry has turned to novel reaction technologies like flow chemistry and photocatalysis. rsc.orgamf.ch These methodologies offer enhanced control over reaction parameters, enabling transformations that are difficult to achieve using traditional batch processing.

Flow Chemistry: Continuous flow chemistry provides superior control over reaction conditions such as temperature, pressure, and residence time. rsc.org This precise control is particularly advantageous for managing exothermic reactions or for handling unstable intermediates. acs.org For 1-(Piperidin-2-yl)butane-2,3-dione, a flow reactor setup could allow for the fine-tuning of conditions to favor a specific transformation, such as mono-alkylation of the piperidine nitrogen while minimizing side reactions at the diketone. amf.chrsc.org The improved mass and heat transfer in microreactors can lead to higher yields, better selectivity, and safer processes. rsc.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for activating chemical bonds under mild conditions. nih.gov This technology can generate reactive radical intermediates that enable novel transformations, such as C-H functionalization. uqiitd.orgbeilstein-journals.org For the target molecule, photocatalysis could potentially be used to directly functionalize the piperidine ring at a carbon atom, a transformation that is difficult to achieve with conventional methods. uqiitd.org This approach offers a pathway to derivatives with substitution patterns that are complementary to those obtained through traditional nucleophilic substitution or reduction/oxidation reactions.

| Methodology | Key Advantages for Target Molecule | Potential Application |

|---|---|---|

| Flow Chemistry | Precise control of temperature and residence time; enhanced safety and scalability. rsc.orgacs.org | Selective mono-N-alkylation; controlled reduction of one carbonyl group. |

| Photocatalysis | Mild reaction conditions; generation of unique reactive intermediates. nih.govbeilstein-journals.org | Direct C-H functionalization of the piperidine ring. uqiitd.org |

Exploration of Self-Assembly and Supramolecular Chemistry

The field of supramolecular chemistry investigates how molecules organize into larger, well-defined structures through non-covalent interactions. This compound possesses key features that make it an interesting candidate for self-assembly studies: a hydrogen bond donor (the N-H group of the piperidine) and multiple hydrogen bond acceptors (the carbonyl oxygens). ed.ac.ukrsc.org

Hydrogen Bonding: The N-H group of the piperidine ring can act as a hydrogen bond donor, while the two carbonyl oxygen atoms of the diketone moiety can serve as acceptors. ed.ac.ukresearchgate.net This combination could lead to the formation of various supramolecular architectures, such as one-dimensional chains or two-dimensional sheets, held together by N-H···O hydrogen bonds. ed.ac.ukresearchgate.net The specific conformation of the piperidine ring and the orientation of the diketone will influence the geometry of these assemblies.

Metal Coordination: The β-diketone-like structure of the carbonyl groups makes this molecule a potential bidentate ligand for metal ions. nih.gov The coordination of metal ions such as copper(II), nickel(II), or zinc(II) could lead to the formation of discrete metal-organic polyhedra (MOPs) or extended coordination polymers. nih.govacs.orgnih.gov The resulting supramolecular structures would have properties determined by both the organic ligand and the coordinated metal center, opening possibilities for applications in catalysis and materials science.

| Interaction Type | Interacting Moieties | Potential Supramolecular Structure |

|---|---|---|

| Hydrogen Bonding | Piperidine N-H (donor) and Diketone C=O (acceptor). ed.ac.ukresearchgate.net | 1D chains, 2D sheets, or discrete dimers. |

| Metal Coordination | Diketone C=O groups (ligand) and a metal ion (e.g., Cu2+, Zn2+). nih.govrsc.org | Coordination polymers, metal-organic cages, or discrete metal complexes. acs.org |

Conclusion and Future Research Directions

Summary of Key Academic Research Findings and Remaining Challenges

Academic research directly focused on 1-(Piperidin-2-yl)butane-2,3-dione is notably scarce in publicly available literature. This scarcity itself represents a significant finding: the compound is a largely unexplored entity within the broader field of medicinal and synthetic chemistry. The primary challenge, therefore, is the foundational characterization of this molecule. Key academic milestones that are yet to be established include the development of efficient and stereoselective synthetic routes, a thorough investigation of its conformational preferences, and a comprehensive evaluation of its reactivity profile.

While direct studies are lacking, research on analogous α-aminoketones and piperidine (B6355638) derivatives allows for postulation of its chemical behavior. For instance, the presence of the α-dicarbonyl moiety suggests a propensity for reactions such as quinoxaline (B1680401) formation with o-phenylenediamines, which is a classic test for this functional group. The piperidine ring, with its secondary amine, introduces the potential for N-alkylation, N-acylation, and other modifications. A significant challenge will be to control the chemoselectivity of reactions, given the multiple reactive sites: the two carbonyl groups and the secondary amine.

Furthermore, the stereochemistry of the molecule, with a chiral center at the 2-position of the piperidine ring, presents both a challenge and an opportunity. Synthesizing enantiomerically pure forms of this compound is a non-trivial task that will require sophisticated asymmetric synthesis strategies. The biological and chemical properties of the individual enantiomers are expected to differ, making their separation and characterization a crucial area for future research.

Emerging Research Avenues in Piperidine-Diketone Chemistry

The chemistry of piperidine-diketones is an emerging field with considerable potential for growth. One of the most promising research avenues is the exploration of these compounds as building blocks in multicomponent reactions. The combination of the nucleophilic amine and the electrophilic dicarbonyl unit within the same molecule could lead to the rapid construction of complex heterocyclic systems. For example, reactions with isonitriles, carboxylic acids, and other components could yield novel scaffolds with potential applications in drug discovery.

Another burgeoning area of research is the use of piperidine-diketones as ligands in coordination chemistry. The nitrogen atom and the oxygen atoms of the diketone moiety can act as coordination sites for metal ions, leading to the formation of novel metal-organic frameworks (MOFs) or catalysts. The chirality of the piperidine unit could also be exploited to develop asymmetric catalysts for a variety of chemical transformations.

The potential biological activity of piperidine-diketones is also a significant driver for future research. The piperidine motif is a well-established pharmacophore, and the α-diketone functionality is present in some biologically active molecules. Investigating the inhibitory activity of this compound and its derivatives against various enzymes, such as proteases and kinases, could uncover new therapeutic leads.

Unexplored Reactivity and Synthetic Opportunities for the Compound Class

The unique juxtaposition of functional groups in this compound opens up a wide range of unexplored reactivity patterns and synthetic opportunities. The intramolecular reactivity between the piperidine nitrogen and the diketone has not been systematically studied. Depending on the reaction conditions, intramolecular cyclization could lead to the formation of novel bicyclic or spirocyclic systems, which are highly sought after in medicinal chemistry due to their conformational rigidity and three-dimensional complexity.

The development of novel synthetic methods to access this compound class is also a key area for future work. While classical methods for the synthesis of α-diketones and piperidines exist, their application to a molecule with this specific substitution pattern may not be straightforward. The development of new catalytic methods, for example, using transition metal-catalyzed C-H activation or cross-coupling reactions, could provide more efficient and versatile routes to this compound and its analogs.

Furthermore, the derivatization of the diketone moiety offers a plethora of synthetic possibilities. Selective reduction of one or both carbonyl groups could lead to a range of diols and hydroxyketones with distinct stereochemical arrangements. The reaction of the diketone with various nucleophiles, such as organometallic reagents or enamines, could be used to install new carbon-carbon bonds and further expand the chemical diversity of this compound class.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.